molecular formula C26H29ClN4O5S B13754307 3'-Methoxy-4'-(3-nitro-9-acridinylamino)-1-hexanesulfonanilide hydrochloride CAS No. 71803-03-7

3'-Methoxy-4'-(3-nitro-9-acridinylamino)-1-hexanesulfonanilide hydrochloride

Cat. No.: B13754307
CAS No.: 71803-03-7
M. Wt: 545.1 g/mol
InChI Key: URBQWGJCZRNKGX-UHFFFAOYSA-N
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Description

3’-Methoxy-4’-(3-nitro-9-acridinylamino)-1-hexanesulfonanilide hydrochloride is a complex organic compound with a molecular formula of C22H20N4O5SClH This compound is known for its unique structure, which includes a methoxy group, a nitro group, and an acridinylamino group attached to a hexanesulfonanilide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Methoxy-4’-(3-nitro-9-acridinylamino)-1-hexanesulfonanilide hydrochloride involves multiple steps. The process typically starts with the preparation of the acridine derivative, followed by the introduction of the nitro group and the methoxy group. The final step involves the sulfonation of the hexane chain and the formation of the hydrochloride salt.

    Preparation of Acridine Derivative: The acridine derivative is synthesized through a series of reactions involving the condensation of anthranilic acid with formaldehyde and subsequent cyclization.

    Nitration: The acridine derivative is then nitrated using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Methoxylation: The nitrated acridine derivative is reacted with methanol in the presence of a base to introduce the methoxy group.

    Sulfonation: The hexane chain is sulfonated using chlorosulfonic acid, followed by neutralization with a base.

    Formation of Hydrochloride Salt: The final compound is obtained by reacting the sulfonated product with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

3’-Methoxy-4’-(3-nitro-9-acridinylamino)-1-hexanesulfonanilide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3’-Methoxy-4’-(3-nitro-9-acridinylamino)-1-hexanesulfonanilide hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential as a fluorescent probe due to its acridine moiety, which exhibits fluorescence properties.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.

    Industry: Used in the development of dyes and pigments due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of 3’-Methoxy-4’-(3-nitro-9-acridinylamino)-1-hexanesulfonanilide hydrochloride involves its interaction with DNA. The acridine moiety intercalates into the DNA strands, disrupting the normal function of the DNA and inhibiting the activity of topoisomerase enzymes. This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The nitro group also contributes to the compound’s cytotoxicity by generating reactive oxygen species (ROS) upon reduction.

Comparison with Similar Compounds

Similar Compounds

  • N-{3-Methoxy-4-[(10-oxido-9-acridinyl)amino]phenyl}methanesulfonamide hydrochloride
  • N-{3-Methoxy-4-[(3-nitro-9-acridinyl)amino]phenyl}-1-propane sulfonamide hydrochloride

Uniqueness

3’-Methoxy-4’-(3-nitro-9-acridinylamino)-1-hexanesulfonanilide hydrochloride is unique due to its specific combination of functional groups and its ability to intercalate into DNA. This makes it particularly effective as a fluorescent probe and as a potential anticancer agent. The presence of the methoxy group enhances its solubility, while the nitro group contributes to its cytotoxicity.

Properties

CAS No.

71803-03-7

Molecular Formula

C26H29ClN4O5S

Molecular Weight

545.1 g/mol

IUPAC Name

[4-(hexylsulfonylamino)-2-methoxyphenyl]-(2-nitroacridin-9-yl)azanium;chloride

InChI

InChI=1S/C26H28N4O5S.ClH/c1-3-4-5-8-15-36(33,34)29-18-11-13-24(25(16-18)35-2)28-26-20-9-6-7-10-22(20)27-23-14-12-19(30(31)32)17-21(23)26;/h6-7,9-14,16-17,29H,3-5,8,15H2,1-2H3,(H,27,28);1H

InChI Key

URBQWGJCZRNKGX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCS(=O)(=O)NC1=CC(=C(C=C1)[NH2+]C2=C3C=C(C=CC3=NC4=CC=CC=C42)[N+](=O)[O-])OC.[Cl-]

Origin of Product

United States

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